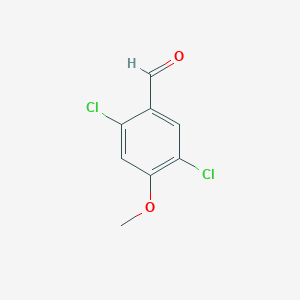

2,5-Dichloro-4-methoxybenzaldehyde

Vue d'ensemble

Description

2,5-Dichloro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with two chlorine atoms, one methoxy group, and one aldehyde group attached.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 205.04 .Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Tsoungas and Searcey (2001) demonstrated its use in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This highlights its role in complex organic synthesis and potential applications in medicinal chemistry.

Solubility and Physical Chemistry Studies :

- Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of related compounds in water, providing valuable data for understanding its behavior in aqueous solutions.

Chromatographic and Spectroscopic Analysis :

- Hyötyläinen and Knuutinen (1993) studied the chromatographic separation and mass spectroscopic features of chlorinated vanillins and syringaldehydes, contributing to analytical chemistry techniques.

Applications in Organic Synthesis :

- Swayze (1997) explored its derivatives for use as linkers in solid-phase organic synthesis, demonstrating its utility in the synthesis of various chemical compounds.

Electrochemical Applications :

- Sherbo et al. (2018) reported its involvement in paired electrolysis processes, highlighting its role in innovative electrochemical applications.

Antimicrobial and Antifungal Properties :

- Harohally et al. (2017) investigated the antiaflatoxigenic and antimicrobial activities of Schiff bases derived from similar aldehydes, suggesting its potential in the development of new antimicrobial agents.

Synthesis of Novel Compounds :

- Rahman and Scrowston (1983) demonstrated its utility in the synthesis of benzo[b]thiophenes and benzisothiazoles, compounds with potential pharmaceutical and chemical applications.

Antioxidant Activity :

- Rijal, Haryadi, and Anwar (2022) synthesized derivatives and evaluated their antioxidant activity, indicating its importance in developing compounds with potential health benefits.

Biosynthesis and Medicinal Properties :

- Kundu and Mitra (2016) reviewed the natural occurrence, medicinal properties, and biosynthesis of methoxybenzaldehydes, providing insight into its role in natural products and pharmaceuticals.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2,5-Dichloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and oxidation processes . The compound’s interactions with enzymes and proteins can lead to the formation of specific products, which are crucial for understanding its biochemical properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes and affect metabolic pathways, leading to changes in cellular behavior . These effects are essential for understanding the compound’s role in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It also affects gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Monitoring these temporal effects is essential for accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact becomes significant at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism . Detailed studies on these metabolic interactions provide insights into the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s effectiveness in biochemical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2,5-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFGYSCJWDURGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)

![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)

![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)

![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)